molecular formula C18H15N3O3 B14172012 3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 5543-54-4

3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B14172012
CAS No.: 5543-54-4
M. Wt: 321.3 g/mol
InChI Key: FWPSPBVEQBCUAO-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring, a methoxy-substituted phenyl group, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole intermediate.

    Formation of the pyrrolidine-2,5-dione ring: This could be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating various diseases, given the bioactive nature of its structural components.

Industry

In the industrial sector, the compound might find use in the synthesis of advanced materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group, which might affect its biological activity.

    3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in the 3-position of the phenyl ring could confer unique electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

CAS No.

5543-54-4

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15N3O3/c1-24-13-6-4-5-12(9-13)21-17(22)10-16(18(21)23)20-11-19-14-7-2-3-8-15(14)20/h2-9,11,16H,10H2,1H3

InChI Key

FWPSPBVEQBCUAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

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